2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid is a complex organic compound that features both azetidine and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The compound is of interest in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid typically involves multiple steps. . This reaction is efficient for synthesizing functionalized azetidines, although it faces challenges due to the inherent difficulties in the reaction process.
Another method involves the Horner–Wadsworth–Emmons reaction, followed by hydrogenation and optical resolution to obtain the desired enantiomers . This method is particularly useful for preparing chiral compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activities.
Azetidine-3-carboxylic acid: An analogue of β-proline, used in the synthesis of peptides.
(azetidin-2-yl)acetic acid: An analogue of homoproline, evaluated for its potency as a GABA-uptake inhibitor.
Uniqueness
2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid is unique due to the presence of both azetidine and triazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9F3N4O4 |
---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
2-(azetidin-3-yl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H8N4O2.C2HF3O2/c11-6(12)5-3-8-10(9-5)4-1-7-2-4;3-2(4,5)1(6)7/h3-4,7H,1-2H2,(H,11,12);(H,6,7) |
InChI Key |
ONOAVRUYZFOHDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2N=CC(=N2)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.